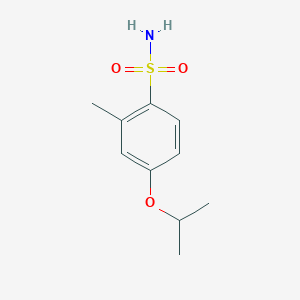![molecular formula C12H13ClN2O5S B2454174 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1009266-08-3](/img/structure/B2454174.png)
2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound with the molecular formula C12H13ClN2O5S and a molecular weight of 332.76 g/mol . This compound is characterized by the presence of a chloro-nitrophenyl group, a formamido group, and a methylsulfanyl group attached to a butanoic acid backbone. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formylation: The addition of a formyl group to the nitro-chloro benzene derivative.
Amidation: The formation of the formamido group by reacting the formylated compound with an amine.
Thioether Formation:
Butanoic Acid Formation: The final step involves the formation of the butanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis would generally follow similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is not well-documented. its structural components suggest it may interact with biological molecules through:
Electrophilic and nucleophilic interactions: Due to the presence of the chloro and nitro groups.
Hydrogen bonding: Through the formamido and carboxylic acid groups.
Hydrophobic interactions: Due to the aromatic ring and methylsulfanyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Chloro-2-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
- 2-[(4-Bromo-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
- 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(ethylsulfanyl)butanoic acid
Uniqueness
2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups on the aromatic ring, along with the formamido and methylsulfanyl groups, makes it a versatile compound for various research applications.
Propriétés
IUPAC Name |
2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-21-5-4-9(12(17)18)14-11(16)7-2-3-8(13)10(6-7)15(19)20/h2-3,6,9H,4-5H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWGQNOCDOXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2454096.png)

![6-methoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2454099.png)
![tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate](/img/structure/B2454102.png)





![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)

